molecular formula C14H21N3OS B8475599 N-tert-Butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

N-tert-Butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Cat. No. B8475599
M. Wt: 279.40 g/mol
InChI Key: RFXRHLXFHLYQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H21N3OS and its molecular weight is 279.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-Butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-tert-Butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H21N3OS/c1-14(2,3)17-13(18)12-10(8-16-15)9-6-4-5-7-11(9)19-12/h15H,4-8H2,1-3H3,(H,17,18)

InChI Key

RFXRHLXFHLYQKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(S1)CCCC2)CN=N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 117a (100 g, 0.42 mol, 1.0 equiv) in THF (500 mL) was slowly added n-BuLi (672 mL, 2.5M in THF, 1.68 mol, 4.0 equiv) at −78° C. under argon. The mixture was stirred for 2 h. DMF (306 g, 4.2 mol, 10.0 equiv) was added to the mixture while the temperature was maintained at −78° C. After another 2.0 h, the reaction was quenched with methanol (500 mL) at −78° C. It was stirred for 0.50 h at room temperature. 80% aqueous hydrate hydrazine (131 g, 2.1 mol) was added and the mixture was refluxed at 65° C. overnight. The organic solvent was removed under reduced pressure. The residue was filtered and the yellow solid collected was washed with water. The solid was dried in vacuo to afford crude 117b, which was used in the next step without further purification. MS: [M+H]+ 280.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
672 mL
Type
reactant
Reaction Step Two
Name
Quantity
306 g
Type
reactant
Reaction Step Three
Quantity
131 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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